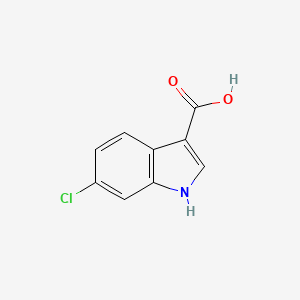

6-クロロインドール-3-カルボン酸

概要

説明

6-Chloro-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .

科学的研究の応用

6-Chloro-1H-indole-3-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

6-Chloroindole-3-carboxylic acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often proteins or enzymes that play crucial roles in various biological processes.

Mode of Action

The mode of action of 6-Chloroindole-3-carboxylic acid involves its interaction with its targets, leading to changes in their function. The presence of the carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity

Biochemical Pathways

Indole derivatives like 6-Chloroindole-3-carboxylic acid are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . In Arabidopsis, for example, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan via these intermediates . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

The clearance mechanism of a related compound, pf-06409577, involves uridine diphosphoglucuronosyl transferase (ugt)–mediated processes

Result of Action

The molecular and cellular effects of 6-Chloroindole-3-carboxylic acid’s action would depend on its specific targets and the changes it induces in their function. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more

Action Environment

The action, efficacy, and stability of 6-Chloroindole-3-carboxylic acid could be influenced by various environmental factors. For instance, in plants, indole compounds can stimulate root and fruit formation and activate the plant’s immune system against biotic and abiotic factors harmful to the plant . .

生化学分析

Biochemical Properties

6-chloro-1H-indole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly as an activator of adenosine monophosphate-activated protein kinase (AMPK). AMPK is a protein kinase involved in maintaining energy homeostasis within cells. The compound interacts with the human α1β1γ1 AMPK isoform, leading to its activation . This interaction is significant as AMPK activation is associated with various beneficial effects, including improved glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.

Cellular Effects

6-chloro-1H-indole-3-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating AMPK, the compound enhances glucose uptake and fatty acid oxidation, leading to improved energy balance within cells. Additionally, AMPK activation by 6-chloro-1H-indole-3-carboxylic acid has been shown to promote mitochondrial biogenesis, which is essential for maintaining cellular energy production . These effects contribute to the compound’s potential therapeutic applications in metabolic disorders and other diseases.

Molecular Mechanism

The molecular mechanism of 6-chloro-1H-indole-3-carboxylic acid involves its direct binding to the AMPK enzyme, leading to its activation. This binding interaction enhances the enzyme’s activity, resulting in increased phosphorylation of downstream targets involved in energy metabolism. The activation of AMPK by 6-chloro-1H-indole-3-carboxylic acid also leads to changes in gene expression, promoting the transcription of genes involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis . These molecular mechanisms underpin the compound’s beneficial effects on cellular energy homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-1H-indole-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-chloro-1H-indole-3-carboxylic acid remains stable under specific conditions, allowing for sustained activation of AMPK and its downstream effects . Long-term exposure to the compound has been associated with improved cellular energy balance and enhanced mitochondrial function, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-chloro-1H-indole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively activates AMPK and promotes beneficial metabolic effects without causing adverse effects. At higher doses, potential toxic effects may be observed, including disruptions in cellular energy balance and mitochondrial function . These findings underscore the importance of determining optimal dosages for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

6-chloro-1H-indole-3-carboxylic acid is involved in metabolic pathways related to energy homeostasis. The compound interacts with enzymes and cofactors involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. By activating AMPK, 6-chloro-1H-indole-3-carboxylic acid enhances metabolic flux and promotes the efficient utilization of energy substrates . These effects contribute to the compound’s potential therapeutic applications in metabolic disorders and other diseases.

Transport and Distribution

Within cells and tissues, 6-chloro-1H-indole-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its effects on AMPK activation and energy metabolism . The efficient transport and distribution of 6-chloro-1H-indole-3-carboxylic acid are essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 6-chloro-1H-indole-3-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles within cells, where it can interact with AMPK and other biomolecules involved in energy metabolism. Targeting signals and post-translational modifications play a role in directing 6-chloro-1H-indole-3-carboxylic acid to its sites of action, ensuring its effective activation of AMPK and subsequent metabolic effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-indole-3-carboxylic acid typically involves the chlorination of indole derivatives followed by carboxylation. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of 6-chloro-1H-indole-3-carboxylic acid often involves large-scale chlorination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions: 6-Chloro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or iodine, and nitrating agents like nitric acid.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated indole derivatives.

類似化合物との比較

Indole-3-carboxylic acid: Lacks the chlorine atom at the 6th position, resulting in different chemical properties and biological activities.

6-Bromo-1H-indole-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.

Uniqueness: 6-Chloro-1H-indole-3-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its electrophilic substitution reactions and potential biological activities. This makes it a valuable compound for developing new drugs and studying various biochemical pathways .

生物活性

Overview

6-Chloro-1H-indole-3-carboxylic acid (CAS Number: 766557-02-2) is a compound belonging to the indole family, which is widely recognized for its diverse biological activities, including potential applications in pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₉H₆ClNO₂

- Molecular Weight : 195.602 g/mol

- Purity : ≥95%

The compound features a chlorine atom at the 6-position of the indole ring and a carboxylic acid functional group at the 3-position, which contributes to its unique chemical reactivity and biological properties .

6-Chloro-1H-indole-3-carboxylic acid exhibits its biological effects primarily through interactions with various molecular targets:

- AMPK Activation : It has been shown to activate adenosine monophosphate-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This activation can lead to enhanced glucose uptake and fatty acid oxidation, making it a potential candidate for metabolic disorders .

- Receptor Binding : The compound may interact with several receptors involved in neurotransmission and cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that indole derivatives, including 6-chloro-1H-indole-3-carboxylic acid, possess significant antimicrobial properties. The compound has demonstrated activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These results suggest that this compound may be effective as an antibacterial and antifungal agent .

Anticancer Properties

Indole derivatives have been studied for their anticancer potential due to their ability to modulate cell signaling pathways involved in tumor growth. Preliminary studies suggest that 6-chloro-1H-indole-3-carboxylic acid may inhibit proliferation in various cancer cell lines by inducing apoptosis and altering gene expression related to cell cycle regulation .

Case Studies

Several studies have highlighted the biological activities of indole derivatives similar to 6-chloro-1H-indole-3-carboxylic acid:

- Study on AMPK Activation :

- Antimicrobial Efficacy :

特性

IUPAC Name |

6-chloro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQHEMBHJZAHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594007 | |

| Record name | 6-Chloro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766557-02-2 | |

| Record name | 6-Chloro-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766557-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。